![molecular formula C18H20ClN3O4S2 B2471539 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide CAS No. 932973-89-2](/img/structure/B2471539.png)

2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-cyclopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

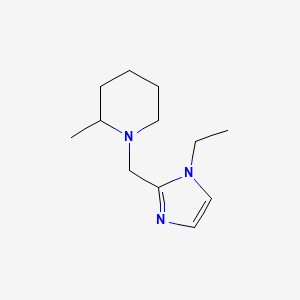

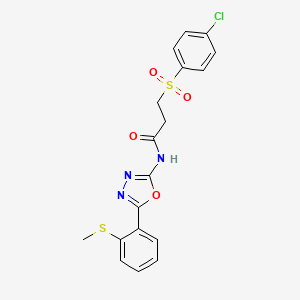

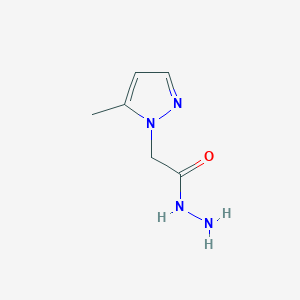

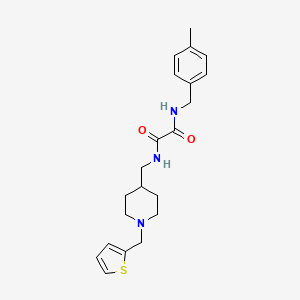

This compound is a complex organic molecule that contains several functional groups, including a pyrimidinone ring, a sulfonyl group, and an acetamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidinone ring, followed by the introduction of the sulfonyl and acetamide groups. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrimidinone ring. The 3D structure could be influenced by factors such as steric hindrance and the presence of any chiral centers .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the pyrimidinone ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the functional groups it contains .Scientific Research Applications

Structural Characterization and Synthesis

Structural Insights of Dihydropyrimidine Derivatives:

- Studies on dihydropyrimidine derivatives highlight their potential as dihydrofolate reductase (DHFR) inhibitors. An X-ray diffraction analysis of certain 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives revealed their L-shaped conformation and potential inhibitory action against the human DHFR enzyme, indicating their relevance in designing drugs targeting DHFR-related pathways (Al-Wahaibi et al., 2021).

Synthetic Methodologies for Sulfonamide and Acetamide Derivatives:

- Research into synthesizing novel heterocyclic compounds incorporating sulfamoyl and acetamide moieties aims to create potent antimicrobial agents. This includes developing new synthetic pathways and characterizing these compounds through spectral and elemental analysis (Darwish et al., 2014).

Biological Activities

Antimicrobial and Antifolate Activities:

- Various studies have synthesized compounds with a focus on antimicrobial and antifolate activities. These include thiazole, pyridone, and chromene derivatives bearing a sulfonamide moiety, demonstrating promising antimicrobial effects (Darwish et al., 2014). Additionally, dual thymidylate synthase and dihydrofolate reductase inhibitors have been explored for their potent inhibitory activities, indicating the therapeutic potential of these chemical scaffolds (Gangjee et al., 2008).

Antitumor and Antifolate Inhibitors:

- The development of nonclassical antifolate inhibitors of thymidylate synthase showcases the exploration of compounds for antitumor and antibacterial purposes. Such studies provide insights into the synthesis of novel compounds with enhanced potency against specific enzymes involved in cancer cell proliferation and bacterial growth (Gangjee et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S2/c1-11-6-7-13(8-14(11)19)28(25,26)15-9-20-18(22-17(15)24)27-10-16(23)21-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,21,23)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGNDMYNDPFZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3CCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)

![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)

![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)

![{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester](/img/structure/B2471473.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2471479.png)